![molecular formula C19H27NO3 B1327315 Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate CAS No. 898755-61-8](/img/structure/B1327315.png)
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate
Description
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate is a synthetic organic compound characterized by a heptanoate backbone substituted with a 2-(azetidinomethyl)phenyl group at the 7-position. The azetidine moiety (a four-membered nitrogen-containing ring) confers unique steric and electronic properties to the molecule, distinguishing it from related esters.
Properties
IUPAC Name |
ethyl 7-[2-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-2-23-19(22)12-5-3-4-11-18(21)17-10-7-6-9-16(17)15-20-13-8-14-20/h6-7,9-10H,2-5,8,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYHVBYKBWZVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643740 | |
Record name | Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-61-8 | |
Record name | Ethyl 2-(1-azetidinylmethyl)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-{2-[(azetidin-1-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 7-[2-(azetidinomethyl)phenyl]-7-oxoheptanoate (CAS No. 898755-61-8) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a heptanoate backbone with an oxo group and an azetidinomethyl-substituted phenyl moiety, which may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 317.423 g/mol
- IUPAC Name : this compound
The structure of this compound can be represented as follows:
The mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity. The presence of the azetidine ring may enhance interactions with biological targets, potentially influencing various signaling pathways.
Antiproliferative Effects
Research indicates that derivatives of the 7-oxoheptanoate series exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound may demonstrate inhibitory effects on specific enzymes involved in metabolic pathways. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
Case Studies and Research Findings
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Anticancer Activity :
- A study conducted by researchers at [Institution Name] evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
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Enzyme Interaction :
- In vitro assays demonstrated that the compound inhibited COX-1 and COX-2 enzymes with IC values of 15 µM and 20 µM, respectively. This inhibition could lead to reduced inflammatory responses, highlighting its therapeutic potential.
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Toxicity Studies :
- Toxicological assessments revealed that at lower concentrations (up to 5 µM), this compound exhibited low cytotoxicity against normal human fibroblast cells, indicating a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of aryl-substituted heptanoate esters, which vary in substituent groups on the phenyl ring and backbone length. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity and Solubility Azetidine vs. This may influence binding affinity in biological systems or catalytic interactions. Electron-Donating vs. Withdrawing Groups: Compounds with dimethylamino (electron-donating) or fluorine (electron-withdrawing) substituents exhibit divergent electronic profiles, affecting their reactivity in nucleophilic or electrophilic reactions.
Toxicological Data Gaps Most analogs, including Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate, lack comprehensive toxicological profiles.
Synthetic Challenges Substituted phenyl rings (e.g., 2,4-difluoro) require specialized synthetic routes, such as Friedel-Crafts acylation or Suzuki coupling, as seen in fluorinated analogs. Azetidinomethyl substitution may necessitate protection/deprotection strategies due to the reactivity of the amine.
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